

Spectroscopic Profile of (2R)-2-phenylbutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: (2R)-2-phenylbutan-2-ol

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This guide provides a comprehensive overview of the key spectroscopic data for the chiral tertiary alcohol, **(2R)-2-phenylbutan-2-ol**. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 2-phenylbutan-2-ol. Note that while the stereochemistry at the chiral center does not significantly affect the chemical shifts in standard ^1H and ^{13}C NMR, nor the IR and MS fragmentation patterns, specialized chiral NMR techniques would be required to distinguish between the (R) and (S) enantiomers. The data presented is for the racemic mixture or is predicted based on the compound's structure.

Table 1: ^1H NMR Spectroscopic Data for 2-phenylbutan-2-ol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.45	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~1.80	Quartet	2H	Methylene protons (-CH ₂)
~1.50	Singlet	3H	Methyl protons (-CH ₃ , adjacent to OH)
~2.0 (variable)	Broad Singlet	1H	Hydroxyl proton (-OH)
~0.75	Triplet	3H	Methyl protons (-CH ₃ of ethyl group)

Table 2: ¹³C NMR Spectroscopic Data for 2-phenylbutan-2-ol

Chemical Shift (δ) ppm	Assignment
~145	Quaternary aromatic carbon (C-ipso)
~128	Aromatic methine carbons (C-ortho, C-meta)
~126	Aromatic methine carbon (C-para)
~75	Quaternary aliphatic carbon (C-OH)
~35	Methylene carbon (-CH ₂)
~25	Methyl carbon (-CH ₃ , adjacent to OH)
~8	Methyl carbon (-CH ₃ of ethyl group)

Table 3: IR Spectroscopic Data for 2-phenylbutan-2-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3080, 3060, 3020	Medium	C-H stretch (aromatic)
~2970, 2930, 2870	Strong	C-H stretch (aliphatic)
~1600, 1490, 1445	Medium to Weak	C=C stretch (aromatic ring)
~1375	Medium	C-H bend (methyl)
~1150	Strong	C-O stretch (tertiary alcohol)
~760, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Table 4: Mass Spectrometry Data for 2-phenylbutan-2-ol

m/z	Relative Intensity	Plausible Fragment
150	Low	[M] ⁺ (Molecular Ion)
121	High	[M - C ₂ H ₅] ⁺
43	Base Peak	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
57	High	[C ₄ H ₉] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **(2R)-2-phenylbutan-2-ol** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or similar instrument.

- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used, with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of about 220 ppm is used, and a significantly larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

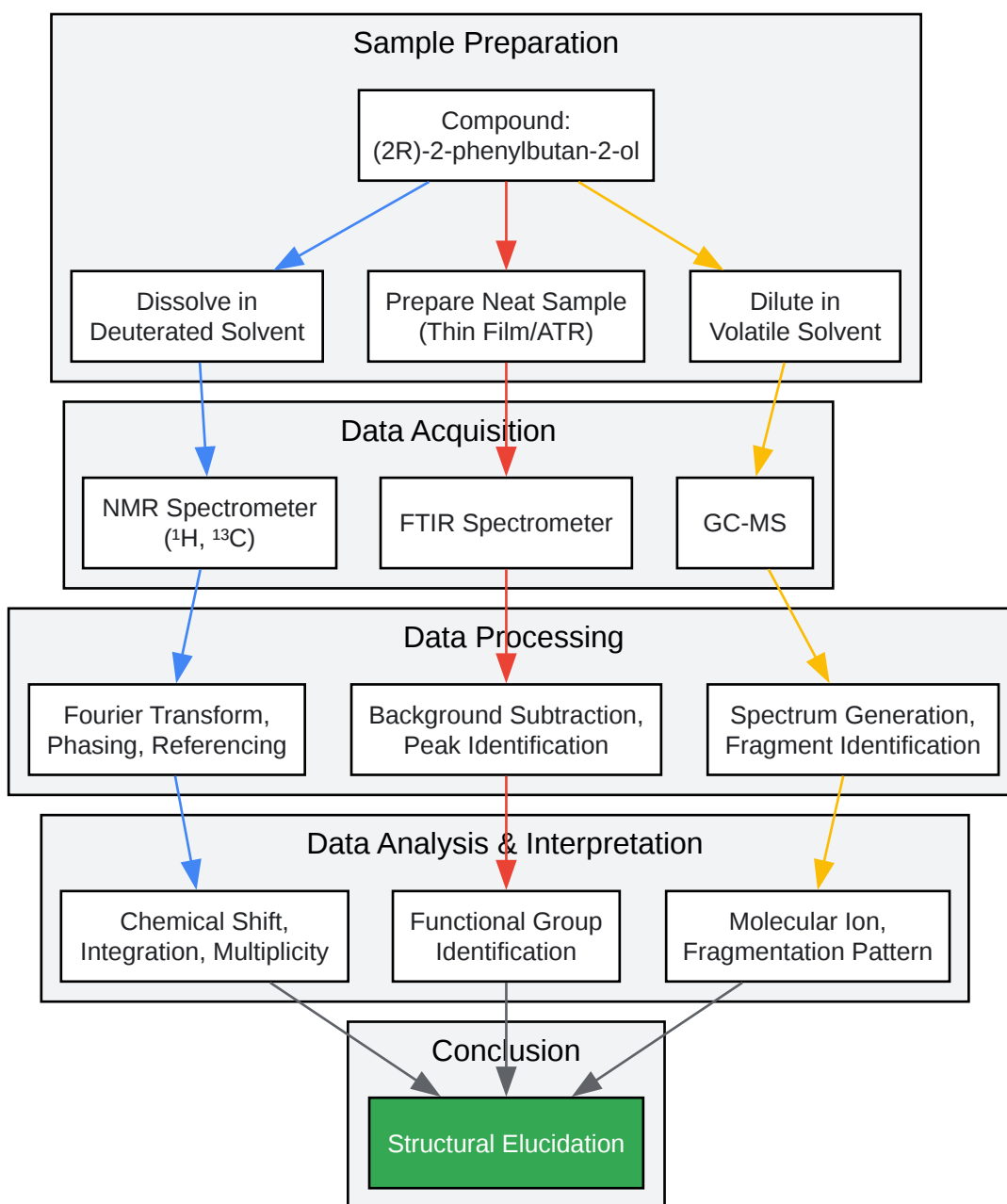
- **Sample Preparation:** As 2-phenylbutan-2-ol is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.^{[1][2]}
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II, is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Subsequently, the sample is placed in the instrument, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared by dissolving a small amount of **(2R)-2-phenylbutan-2-ol** in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.^[3] This solution is then further diluted to the low µg/mL or ng/mL range.^[3]
- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample, is used. An electron ionization (EI) source is commonly employed for small molecules.
- **Data Acquisition:** The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Data Processing:** The detector records the abundance of each fragment at its specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z . The software identifies the molecular ion peak (if present) and the major fragment peaks.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **(2R)-2-phenylbutan-2-ol**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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